Ethyltrimethoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O3Si/c1-5-9(6-2,7-3)8-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXLTRZCJVAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
167489-10-3 | |
| Record name | Silane, ethyltrimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167489-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1063772 | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5314-55-6 | |
| Record name | Ethyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5314-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.794 | |
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Synthetic Methodologies and Reaction Kinetics of Ethyltrimethoxysilane
Fundamental Hydrolysis and Condensation Mechanisms of Ethyltrimethoxysilane
The transformation of this compound from a monomer into a cross-linked polysiloxane network occurs through two fundamental chemical reactions: hydrolysis and condensation. nih.gov This process is a cornerstone of sol-gel science.
First, the hydrolysis reaction is initiated when ETMS is exposed to water, typically in a solvent like ethanol (B145695) to ensure miscibility. In this step, the methoxy (B1213986) groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH), known as silanols, with the concurrent release of methanol (B129727) (CH₃OH) as a byproduct. This can be represented by the following stepwise reaction:
Si(-CH₂CH₃)(-OCH₃)₃ + H₂O ⇌ Si(-CH₂CH₃)(-OCH₃)₂(-OH) + CH₃OH
Si(-CH₂CH₃)(-OCH₃)₂(-OH) + H₂O ⇌ Si(-CH₂CH₃)(-OCH₃)(-OH)₂ + CH₃OH
Si(-CH₂CH₃)(-OCH₃)(-OH)₂ + H₂O ⇌ Si(-CH₂CH₃)(-OH)₃ + CH₃OH
Following hydrolysis, the condensation reactions begin. These reactions involve the newly formed silanol (B1196071) groups and lead to the formation of strong, stable siloxane bridges (Si-O-Si), which constitute the backbone of the inorganic polymer network. Condensation can proceed through two primary pathways:
Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
-Si-OH + HO-Si- ⇌ -Si-O-Si- + H₂O
Alcohol Condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a molecule of methanol.
-Si-OH + CH₃O-Si- ⇌ -Si-O-Si- + CH₃OH
The competition and rates of these hydrolysis and condensation reactions are highly dependent on a variety of factors, including the presence of catalysts, temperature, and the concentration of reactants, which ultimately determine the structure of the final material. nih.gov
The rate of hydrolysis of this compound is significantly influenced by the molecular structure of the precursor, specifically the steric and electronic effects imparted by the ethyl group. acs.org
Steric Effects: The ethyl group is physically larger than the methoxy groups it replaces on the silicon atom. This bulkiness creates steric hindrance, which can impede the approach of a water molecule to the silicon center. This effect can slow down the rate of hydrolysis compared to less hindered silanes like Tetramethoxysilane (TMOS). However, the primary influence on the reaction rate often comes from electronic factors and the reaction conditions. nih.govacs.org
Electronic Effects: The ethyl group is an electron-donating alkyl group. This property influences the polarity of the Si-O bonds and the stability of the transition state during the hydrolysis reaction. The specific impact of this electronic effect is highly dependent on the pH of the reaction medium.
Under acidic conditions , the electron-donating nature of the ethyl group increases the electron density on the oxygen atoms of the methoxy groups. This makes them more basic and thus more easily protonated by the acid catalyst. This protonation facilitates the departure of the methoxy group, generally leading to an acceleration of the hydrolysis rate.
Under basic conditions , the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. The electron-donating ethyl group increases the electron density at the silicon center, making it less electrophilic and therefore less susceptible to nucleophilic attack. This results in a decrease in the hydrolysis rate in basic media. nih.gov
These combined effects mean that the hydrolysis kinetics of ETMS are distinct from other common alkoxysilanes, and understanding these differences is key to designing synthetic procedures. nih.gov
The sol-gel polymerization of this compound is almost always mediated by a catalyst to achieve practical reaction rates. The choice of catalyst—acidic, basic, or a combination—profoundly alters the relative rates of hydrolysis and condensation, thereby directing the structure of the final polysiloxane network. nih.govsci-hub.se
Acid Catalysis: In the presence of an acid catalyst (e.g., hydrochloric acid), the hydrolysis reaction is typically fast relative to the condensation reactions. acs.org The mechanism involves the rapid protonation of a methoxy group, making it a better leaving group (methanol). Because hydrolysis is favored, the ETMS monomers tend to become fully or partially hydrolyzed into silanols before significant condensation occurs. The subsequent condensation is slow and tends to proceed by reacting the most reactive, least condensed species (monomers and dimers). This reaction pathway generally results in the formation of weakly branched, linear, or randomly branched polymer chains, which eventually form a microporous gel network. mdpi.com
Base Catalysis: Under basic conditions (e.g., ammonium (B1175870) hydroxide), the condensation reaction is significantly faster than hydrolysis. mdpi.com The mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom. This pathway favors the reaction between more highly condensed and more acidic silanols with less condensed species. As a result, the process leads to the formation of more compact, highly branched clusters or even discrete colloidal particles. These particles then aggregate to form the final gel network, which is often characterized by larger pores (mesopores) compared to acid-catalyzed gels. sci-hub.se
Hybrid Catalysis: Hybrid or two-step catalytic approaches can be employed to gain finer control over the material's structure. A common method involves an initial hydrolysis step under acidic conditions to generate a solution rich in silanols. Subsequently, a base catalyst is added to promote rapid and controlled condensation of these pre-formed silanols. researchgate.net This strategy combines the benefits of both catalytic routes, allowing for the synthesis of materials with tailored porosity and network structures that may not be achievable through single-catalyst methods.
| Catalyst Type | Relative Rate of Hydrolysis | Relative Rate of Condensation | Resulting Structure |
| Acid | Fast | Slow | Weakly branched, linear polymers |
| Base | Slow | Fast | Highly branched clusters, colloidal particles |
| Hybrid | Controlled (stepwise) | Controlled (stepwise) | Tailored network structures |
To predict and control the outcome of this compound polymerization, researchers employ kinetic models to describe the complex series of reactions. These models range from empirical expressions to more sophisticated computational simulations.
A general kinetic expression for the hydrolysis of an alkoxysilane can be formulated to account for different catalytic conditions. The rate of disappearance of the silane (B1218182) ester can be described by an equation that includes terms for spontaneous (neutral), acid-catalyzed, and base-catalyzed reactions. sci-hub.se Such models often utilize rate constants for each individual hydrolysis and condensation step. For trialkoxysilanes like ETMS, this involves a complex network of consecutive and competitive reactions. researchgate.net
The Taft equation is one such model used to correlate reaction rates with the electronic (polar) and steric effects of substituents on the silicon atom. Analysis of Taft coefficients can help elucidate the reaction mechanism, suggesting, for instance, a pentacoordinate intermediate state in base-catalyzed hydrolysis. nih.govsci-hub.se
More advanced modeling approaches, such as isoconversional kinetic analysis, can be used to determine the activation energies of gelation without assuming a specific reaction model. uab.edu Furthermore, computational methods like kinetic Monte Carlo simulations can model the growth of the polymer structure over time, accommodating complex phenomena such as the formation of cyclic species and predicting properties like the gel point. These simulations provide valuable insights into how initial conditions translate into the final material architecture.
Advanced Synthesis Routes for this compound-Derived Materials
Beyond understanding the fundamental mechanisms, advanced synthesis strategies focus on manipulating reaction parameters and precursor composition to create ETMS-derived materials with specific, targeted properties. These methods leverage precise control over the sol-gel process to tailor the final material's porosity, hydrophobicity, and mechanical stability.
The properties of materials derived from this compound can be finely tuned by carefully controlling key synthesis parameters during the sol-gel process.
pH: As discussed under catalytic influences, pH is arguably the most critical parameter for controlling the structure of the resulting gel. Acidic conditions (pH < 7) favor hydrolysis, leading to weakly branched networks and microporous materials. mdpi.com Conversely, basic conditions (pH > 7) promote condensation, resulting in more particulate and often mesoporous structures. mdpi.com The isoelectric point of silica (B1680970) is around pH 2, where the condensation rate is at a minimum, allowing for the formation of stable sols of hydrolyzed monomers if desired. mdpi.com
Temperature: Temperature influences the kinetics of both hydrolysis and condensation. Increasing the reaction temperature generally accelerates both processes. This can be used to reduce gelation times and can also affect the final structure of the network by altering the balance between the competing reactions. For instance, elevated temperatures can promote further condensation and cross-linking within the gel during the aging process, leading to a denser, more rigid material. uab.edu
Concentration: The concentrations of the reactants—this compound, water, and catalyst—are crucial variables.
Water-to-Silane Ratio (r): The molar ratio of water to ETMS determines the extent of hydrolysis. A stoichiometric ratio (r = 1.5 for a trifunctional silane) provides the minimum water needed for complete hydrolysis. Using a lower ratio results in an incompletely hydrolyzed network with residual methoxy groups, while a higher ratio can accelerate hydrolysis and influence the condensation equilibrium. nih.gov
Precursor Concentration: The concentration of ETMS in the solvent affects the proximity of reacting species. Higher precursor concentrations can lead to faster gelation and may result in larger primary particles or denser networks, as aggregation and condensation are more likely. iosrjournals.orgresearchgate.net
| Synthesis Parameter | Effect on Sol-Gel Process | Impact on Final Material |
| pH | Controls relative rates of hydrolysis and condensation. | Determines network structure (linear vs. particulate) and porosity (micro- vs. mesoporous). mdpi.com |
| Temperature | Increases rates of all reactions. | Reduces gelation time; can lead to denser, more cross-linked materials. uab.edu |
| Concentration | Affects reaction stoichiometry and kinetics. | Influences particle/cluster size and network density. researchgate.net |
A powerful strategy for creating hybrid materials with tailored properties is the co-condensation of this compound with other silane precursors. mdpi.com This one-pot synthesis approach allows for the formation of a single, continuous network incorporating the functionalities of each precursor at a molecular level.
Co-condensation with Mthis compound (B3422404) (MTMS): Mthis compound is structurally very similar to ETMS, differing only by the substitution of a methyl group for the ethyl group. Co-condensing ETMS with MTMS allows for the fine-tuning of the organic character of the resulting polysiloxane. Since both are trifunctional precursors, they form the primary network. By varying the molar ratio of ETMS to MTMS, properties such as hydrophobicity and surface energy can be precisely controlled, leveraging the slightly different organic nature of the ethyl and methyl groups. researchgate.netresearchgate.net
Hydrosilylation as a Pathway for Organosilane Functionalization
Hydrosilylation is a pivotal and atom-economical reaction in organosilicon chemistry, facilitating the formation of silicon-carbon bonds. nih.govnih.gov This process involves the addition of a silicon-hydride (Si-H) group across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.govmdpi.com The reaction is a versatile method for synthesizing a wide array of functionalized organosilanes, which are crucial intermediates for materials like silane coupling agents. nih.govresearchgate.net The synthesis of this compound (ETMS) via the hydrosilylation of ethylene (B1197577) with trimethoxysilane (B1233946) (TMS) serves as a prime example of this methodology. pleiades.online
The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being historically significant. sigmaaldrich.com However, research has expanded to include a variety of other transition metals such as rhodium (Rh), ruthenium (Ru), and iron (Fe) to improve selectivity, efficiency, and functional group tolerance, and to reduce costs. nih.govmdpi.comsigmaaldrich.com For instance, the selective synthesis of this compound has been efficiently achieved using a water-promoted RuCl₃·3H₂O catalyst in a solvent-free environment. pleiades.online This particular method offers high yields and short reaction times under mild conditions. pleiades.online
The general mechanism for transition-metal-catalyzed hydrosilylation often follows the Chalk-Harrod mechanism, which involves:
Oxidative addition of the Si-H bond to the metal center.
Coordination of the alkene (e.g., ethylene) to the metal complex.
Insertion of the alkene into the metal-hydride bond (hydrometallation).
Reductive elimination of the final organosilane product, regenerating the catalyst.
The regioselectivity of the addition (i.e., whether a linear anti-Markovnikov product or a branched Markovnikov product is formed) is a critical aspect, influenced by the choice of catalyst, silane, and substrate. mdpi.comsigmaaldrich.com In the synthesis of many industrial silanes, the anti-Markovnikov addition is preferred. mdpi.com For example, rhodium complexes bearing specific bidentate phosphine (B1218219) ligands have demonstrated exceptional selectivity (>99%) and high turnover numbers (up to 140,000) in the hydrosilylation of allyl chloride with trichlorosilane, showcasing the high degree of control achievable with modern catalysts. nih.gov
| Catalyst System | Substrates | Key Product | Selectivity | Yield | Source |
|---|---|---|---|---|---|
| RuCl₃·3H₂O–H₂O | Ethylene + Trimethoxysilane | This compound | High | Excellent | pleiades.online |
| [RhCl(dppbzF)]₂ | Allyl Chloride + Trichlorosilane | Trichloro(3-chloropropyl)silane | >99% | >95% | nih.gov |
| [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes + Various Silanes | α-vinylsilanes | High | Good to Excellent | sigmaaldrich.com |
| Karstedt's Catalyst | Dienes + Chlorosilanes | Modified Siloxane Monomers | - | - | researchgate.net |
Continuous Flow Synthesis Techniques for Scalable Production
Continuous flow synthesis has emerged as a powerful technology for the manufacturing of chemicals, offering significant advantages over traditional batch processing, particularly for scalable production. purdue.eduazolifesciences.com This methodology involves pumping reagents through a network of tubes or microreactors where the reaction occurs, allowing for precise control over parameters such as temperature, pressure, and residence time. mdpi.comnih.gov These benefits are directly applicable to the synthesis of organosilanes like this compound, where reaction control is crucial for yield and purity.
Key advantages of continuous flow systems in chemical production include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables superior heat dissipation, which is critical for managing highly exothermic reactions like hydrosilylation. chim.itwiley-vch.de This prevents the formation of hot spots and reduces the likelihood of side reactions, leading to higher product quality. chim.it
Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given moment. mdpi.comwiley-vch.de This is particularly important when dealing with potentially explosive intermediates or running reactions at high temperatures and pressures. mit.edu
Scalability and Automation: Scaling up production in a continuous flow system can often be achieved by either running the system for longer periods or by "numbering-up"—operating multiple reactors in parallel. scielo.br This approach avoids the complex challenges of re-optimizing processes when moving from laboratory-scale flasks to large batch reactors. chim.itscielo.br
Increased Efficiency and Yield: Precise control over reaction conditions leads to better selectivity and higher yields. mdpi.com The automation of continuous processes reduces downtime between batches and allows for streamlined, multi-step syntheses without the need to isolate intermediates. purdue.edumdpi.com
While specific public-domain research detailing the continuous flow synthesis of this compound is limited, the principles are well-established in the production of other fine chemicals and siloxanes. labpartnering.orgalmacgroup.com A typical setup would involve pumping the alkene (ethylene) and the hydrosilane (trimethoxysilane), along with a solubilized catalyst, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream would then emerge continuously and could be directed to downstream purification steps. almacgroup.com This approach facilitates a seamless, efficient, and scalable manufacturing process well-suited for industrial chemical production. azolifesciences.com
| Parameter | Batch Processing | Continuous Flow Synthesis | Source |
|---|---|---|---|
| Heat Transfer | Limited by surface area of the vessel | Excellent, due to high surface-area-to-volume ratio | mdpi.comchim.it |
| Safety | Higher risk due to large reagent volumes | Inherently safer with small reactor volumes | wiley-vch.demit.edu |
| Scalability | Complex, often requires re-optimization | Simpler, via extended operation or numbering-up | scielo.br |
| Process Control | Variable conditions (e.g., hot spots) | Precise control over temperature, pressure, time | nih.gov |
| Efficiency | Includes downtime for filling, heating, cleaning | Continuous operation, potential for integration | purdue.eduazolifesciences.com |
Design and Fabrication of Ethyltrimethoxysilane Derived Materials
Organic-Inorganic Hybrid Materials Synthesis
The fabrication of organic-inorganic hybrid materials leverages the dual functionality of ethyltrimethoxysilane to combine the desirable properties of both organic polymers and inorganic silica (B1680970) networks. This synergy results in materials with enhanced thermal stability, mechanical strength, and tunable surface characteristics.
The integration of organic components with an inorganic silica network derived from this compound can be achieved through two primary strategies: covalent and non-covalent bonding. researchgate.net
Covalent Integration involves the formation of strong, direct chemical bonds between the organic and inorganic phases. researchgate.net This is often accomplished by using organofunctional silanes that can participate in both organic polymerization and inorganic polycondensation reactions. nih.gov The ethyl group of this compound, while not reactive itself, is part of a broader class of organosilanes where the organic group can be functionalized to enable co-polymerization with organic monomers, leading to a covalently linked, interpenetrating network. nih.gov This approach results in robust materials with excellent adhesion between the organic and inorganic domains.
Non-Covalent Integration relies on weaker intermolecular forces, such as hydrogen bonding, van der Waals forces, or electrostatic interactions, to incorporate organic molecules into the silica matrix. researchgate.net In this approach, the organic component is physically entrapped within the forming silica network during the sol-gel process. The compatibility between the organic moiety and the silane (B1218182) precursor is crucial for achieving a homogeneous dispersion and preventing phase separation. researchgate.net
| Integration Strategy | Bonding Type | Key Characteristics |
| Covalent | Chemical bonds (e.g., Si-O-C) | Strong interfacial adhesion, enhanced thermal and mechanical stability. |
| Non-Covalent | Intermolecular forces (e.g., hydrogen bonding, van der Waals) | Simpler synthesis, potential for incorporating a wider range of organic molecules. |
Dual-cure systems offer a versatile approach to fabricating hybrid materials by combining two distinct curing mechanisms, typically a rapid UV-initiated polymerization followed by a slower, thermally driven sol-gel process. mdpi.com This sequential curing allows for precise control over the material's properties at different stages of fabrication.
In a typical dual-cure system involving a silane precursor, a formulation containing a photopolymerizable organic resin, a photoinitiator, and an alkoxysilane like this compound is first exposed to UV radiation. radtech.org This initiates the rapid polymerization of the organic components, forming a solid matrix. theseus.fi Subsequently, a thermal treatment is applied to promote the hydrolysis and condensation of the silane precursors, leading to the formation of a crosslinked silica network within the organic polymer matrix. mdpi.comed.ac.uk
The presence of the silane can influence the photopolymerization kinetics. For instance, in some epoxy-based systems, the inclusion of an epoxy-functionalized silane was found to increase both the polymerization rate and the final conversion of epoxy groups. ed.ac.uk The acid generated by the photolysis of a cationic photoinitiator can also catalyze the hydrolysis of the alkoxysilane groups, effectively linking the two curing processes. ed.ac.uk This dual-curing approach results in hybrid coatings with increased thermal stability and surface hardness. ed.ac.uk
Polyetheramines are a class of polymers known for their flexibility, toughness, and amine end-groups that can react with other functional molecules. In the context of hybrid materials, polyetheramines can be incorporated with silanes to create formulations for applications such as adhesives and coatings. researchgate.netnih.gov The amine groups of the polyetheramine can interact with the silane precursors, and the resulting hybrid material can exhibit improved adhesion and durability. researchgate.netnih.gov
For example, studies on surface treatments for structural bonding have utilized model epoxy adhesives composed of diglycidyl ether of bisphenol A (DGEBA) and a polyetheramine curing agent. researchgate.netnih.gov The performance of such adhesives can be enhanced by treating the substrate with silane coupling agents, which form a durable interface between the substrate and the adhesive. Hybrid surface treatments combining polydopamine and aminopropyltriethoxysilane (APTES) have shown significant improvements in bond durability under hot/wet conditions. researchgate.netnih.gov While these studies did not specifically use this compound, the principles of using silanes to improve the performance of polyetheramine-based systems are broadly applicable. The ethyl group in this compound would contribute to the hydrophobicity of the resulting hybrid material.
Silica-Based Architectures
This compound is also a valuable precursor for the synthesis of purely silica-based materials, such as xerogels and aerogels, and for the fabrication of porous silica with controlled structural properties.
Xerogels and aerogels are highly porous, low-density materials synthesized via the sol-gel process. mdpi.com The choice of precursor significantly impacts the properties of the final gel. This compound (ETMS) has been investigated as a precursor for silica-based xerogels, often in comparison with or in combination with other silanes like mthis compound (B3422404) (MTMS). activeaerogels.comresearchgate.net
The sol-gel process involves the hydrolysis and condensation of the silane precursor to form a three-dimensional network. mdpi.com In the case of ETMS, the ethyl group influences the resulting material's structure and properties. Research has shown that when ETMS is used as the sole precursor, gel formation may not occur, and instead, a resin-like precipitate is observed. activeaerogels.comresearchgate.net However, when mixed with MTMS, xerogels can be produced. activeaerogels.comresearchgate.net
The inclusion of ETMS as a co-precursor leads to an increase in the density of the resulting xerogel and a decrease in its specific surface area compared to materials synthesized with MTMS alone. researchgate.net On the other hand, the presence of the ethyl group from ETMS can enhance the hydrophobic character of the synthesized materials. activeaerogels.com The drying process is critical in determining whether a xerogel or an aerogel is formed. Xerogels are typically dried under ambient conditions, which can lead to some structural collapse, while aerogels are dried using supercritical drying to preserve their porous structure. mdpi.com
| Precursor System | Gel Formation | Resulting Material | Key Properties |
| 100% ETMS | No gel, precipitate forms | Compact tablet | Higher density, lower surface area |
| 25% ETMS / 75% MTMS | Gel formation occurs | Xerogel | Increased hydrophobicity |
| 100% MTMS | Gel formation occurs | Xerogel | Lower density, higher surface area |
The ability to control the porosity and surface area of silica materials is crucial for their application in areas such as catalysis, separation, and sensing. diva-portal.org The sol-gel method, utilizing precursors like this compound, offers a versatile route to fabricating porous silica with tailored properties. mdpi.com
Several factors influence the final pore structure, including the type of precursor, the catalyst, the solvent, and the use of templating agents. scirp.org Surfactant molecules can be used as templates to create ordered mesoporous silica with controlled pore sizes. nih.gov The cooperative self-assembly of the silica precursor with the surfactant, followed by removal of the surfactant, results in a porous structure. nih.gov
The properties of the silane precursor, such as the nature of the organic group, play a significant role. For instance, the use of different organosilanes can modulate the hydrophobicity and surface chemistry of the resulting porous silica. nih.gov While much of the research on tailored porosity focuses on tetraalkoxysilanes like tetraethoxysilane (TEOS), the principles can be extended to organotrialkoxysilanes like this compound. By carefully controlling the synthesis conditions, it is possible to fabricate porous silica materials with a wide range of pore sizes and surface areas. nih.govbeilstein-journals.org For example, variations in the washing protocol after synthesis can significantly impact the surface area and pore size distribution of the final material. beilstein-journals.org
Directing Hierarchical Structures in Polysilsesquioxanes and Silica
The fabrication of polysilsesquioxanes and silica materials with well-defined hierarchical structures from this compound is a nuanced process governed by the kinetics of hydrolysis and condensation reactions. The ethyl group of the ETMS molecule, being a non-hydrolyzable moiety, plays a significant role in directing the self-assembly of the forming siloxane network. The presence of this alkyl group influences the steric hindrance and the rate of condensation, which in turn dictates the final morphology of the material. By carefully controlling reaction parameters such as pH, water-to-silane ratio, catalyst, and solvent, it is possible to guide the formation of specific architectures, ranging from ladder-like structures to more complex, porous networks.
Under acidic conditions, the hydrolysis of alkoxysilanes is typically rapid, leading to the formation of linear or randomly branched polymers. In contrast, basic conditions promote a slower hydrolysis rate and a faster condensation rate, which can favor the formation of more compact, highly branched, or even cage-like structures. For instance, in the synthesis of ladder-like polysilsesquioxanes, a base-catalyzed co-solvent system is often employed. The copolymerization of different organotrimethoxysilanes, such as 2-(3,4-epoxycyclohexyl)this compound (B1216649) and dodecyltrimethoxysilane, can lead to the formation of mixed ladder-like polysilsesquioxanes. In such systems, the differing water compatibilities of the monomers can be managed through the use of surfactants to ensure a random copolymerization and the formation of a uniform ladder-like structure. acs.orgacs.orgresearchgate.netqueensu.ca
The choice of solvent also has a profound influence on the final architecture of the silsesquioxane cages. Aprotic solvents tend to favor the formation of polyhedral oligomeric silsesquioxanes (POSS), while protic solvents can lead to the formation of double-decker silsesquioxanes. The solvent affects the stabilization of intermediate silanol (B1196071) species, thereby directing the condensation pathway towards a specific structure. The ability to fine-tune these reaction conditions allows for the precise engineering of polysilsesquioxanes with desired hierarchical features for various applications.
Nanocomposite Materials Integration
The integration of nanoparticles into an this compound-derived matrix offers a powerful strategy for the development of advanced nanocomposite materials with enhanced functionalities. The properties of these composites are not only dependent on the intrinsic characteristics of the nanoparticles and the matrix but are also heavily influenced by the interface between them.
Incorporation of Nanoparticles (e.g., Graphene Oxide, Barium Titanate) into this compound Matrices
The successful incorporation of nanoparticles such as graphene oxide (GO) and barium titanate (BaTiO3) into an this compound matrix is contingent on achieving a uniform dispersion of the nanofillers. Graphene oxide, with its oxygen-containing functional groups, can be functionalized with silane coupling agents to improve its compatibility with the polysilsesquioxane matrix. This surface modification helps to prevent the agglomeration of GO sheets and promotes a strong interfacial bond, leading to enhanced mechanical and thermal properties of the resulting nanocomposite. The covalent grafting of silanes onto the GO surface can be achieved through methods like the sol-gel process, where the silane hydrolyzes and condenses with the hydroxyl groups on the GO surface.
Barium titanate, a ferroelectric ceramic with a high dielectric constant, is a desirable filler for creating high-performance dielectric materials. However, the poor compatibility between the hydrophilic BaTiO3 nanoparticles and the more hydrophobic polysilsesquioxane matrix can lead to particle aggregation and a degradation of the composite's dielectric properties. To overcome this, the surface of BaTiO3 nanoparticles can be functionalized with organosilanes. This surface treatment improves the particle-matrix interface, leading to better dispersibility and enhanced dielectric performance of the nanocomposite. The dielectric constant of such composites is influenced by the volume fraction of the BaTiO3 filler, with higher loadings generally resulting in a higher dielectric constant. nih.govnist.gov
Table 1: Dielectric Properties of Barium Titanate-Polymer Composites
| Polymer Matrix | BaTiO3 Volume Fraction (%) | Frequency | Dielectric Constant | Reference |
|---|---|---|---|---|
| Epoxy | 25 | 8.2 - 12.5 GHz | ~9.5 | nih.gov |
| Epoxy | 40 | 3 - 18 GHz | 11 - 15 | nih.gov |
| Poly(ethylene glycol) diacrylate | 35 | 10 GHz | ~20 | nist.gov |
| Cyanoresin | 51 | 1 kHz | >130 | nist.gov |
Interfacial Engineering in Hybrid Nanocomposites
For instance, in the case of silica-filled rubber nanocomposites, silane coupling agents form covalent bonds at the silica/rubber interface, which significantly enhances the mechanical properties of the material. nih.gov Similarly, for BaTiO3 nanoparticles in an epoxy matrix, the use of a methoxy (B1213986) silane coupling agent can improve the wetting of the particles and the interface contact, leading to better dielectric properties at low silane concentrations. However, higher concentrations of the coupling agent can lead to increased porosity and defects, which can negatively impact the composite's performance.
The choice of solvent during the surface modification process can also significantly affect the surface structure of the nanoparticles and, consequently, the dielectric properties of the final composite. The goal of interfacial engineering is to create a seamless transition between the nanoparticle and the matrix, minimizing defects and maximizing the desired synergistic effects. scholaris.cancsu.edupreprints.org
Thin Films and Coatings Development
This compound is a key precursor in the development of thin films and coatings with a variety of functional properties. The sol-gel process allows for the deposition of these coatings on various substrates, offering protection and enhanced surface characteristics.
Formation of Protective and Functional Coatings via Sol-Gel Deposition
Sol-gel deposition is a versatile technique for creating protective and functional coatings from this compound. These coatings can provide excellent corrosion resistance to metal substrates such as aluminum and steel alloys. uakron.eduuakron.eduscielo.brtudublin.ie The process involves the hydrolysis and condensation of ETMS to form a sol, which is then applied to the substrate via methods like dip-coating, spin-coating, or spray-coating. Upon curing, the sol forms a dense and adherent polysilsesquioxane film.
The protective properties of these coatings are attributed to the formation of a dense barrier layer that isolates the substrate from corrosive environments. The incorporation of other precursors, such as tetraethoxysilane (TEOS) or zirconium propoxide, can further enhance the mechanical and chemical resistance of the coatings. mdpi.commdpi.com The durability and adhesion of these coatings are critical for their long-term performance and are influenced by factors such as the substrate preparation, the composition of the sol, and the curing conditions. mdpi.comfrontiersin.org
Design of Hydrophobic and Superhydrophobic Surfaces
The non-hydrolyzable ethyl group in this compound imparts a hydrophobic character to the resulting polysilsesquioxane network. This intrinsic hydrophobicity can be further enhanced to create superhydrophobic surfaces, which are characterized by a water contact angle greater than 150° and a low sliding angle. biolinscientific.com The creation of superhydrophobic surfaces typically requires a combination of low surface energy and a hierarchical surface roughness. nih.govnih.govaps.orgresearchgate.net
The sol-gel process offers a convenient way to control both of these factors. The surface energy can be tuned by the choice of the organosilane precursor, with the ethyl group of ETMS contributing to a lower surface energy. The surface roughness can be controlled by manipulating the sol-gel reaction parameters, such as the catalyst concentration and the water-to-silane ratio, which influence the size and aggregation of the silica nanoparticles that form the coating. By creating a micro- and nanoscale roughness, air can be trapped between the surface and a water droplet, leading to a Cassie-Baxter state and superhydrophobicity. lsu.edumdpi.com
Table 2: Water Contact Angles of Hydrophobic Surfaces Prepared with Alkylsilanes
| Alkylsilane Precursor(s) | Substrate | Water Contact Angle (°) | Surface Roughness (RMS) | Reference |
|---|---|---|---|---|
| SiO2-TiO2-Octyltrimethoxysilane | Not specified | ~140.7 | Not specified | mdpi.com |
| Fluoroalkylsilane-coated silicone | Silicone | Varies with stretching (up to a maximum) | >200 nm has significant effect | nih.gov |
| Not specified | Polyester woven fabric | Varies (Cassie-Baxter model applies) | Varies | researchgate.net |
| Air-assisted electrosprayed material | Not specified | 167.1 | Not specified | lsu.edu |
Role of this compound as a Coupling Agent for Enhanced Adhesion
This compound serves as an effective coupling agent, a class of compounds that act as a molecular bridge at the interface between two dissimilar materials, typically an inorganic substrate or filler and an organic polymer matrix. The bifunctional nature of its molecular structure is key to its ability to significantly improve adhesion, which is critical for the durability and mechanical integrity of composite materials, coatings, and adhesives.
The primary mechanism involves a two-step chemical process. First, the methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis in the presence of water, converting into reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups (-OH) present on the surface of inorganic materials like glass, metals, and mineral fillers. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the inorganic surface.
Second, the non-hydrolyzable ethyl group (-CH₂CH₃) of the molecule is organophilic. This organic functional group can physically entangle with or, in some cases, co-react with the polymer matrix of the adhesive or coating. This creates a strong and durable link between the inorganic surface and the organic resin, improving stress transfer across the interface and enhancing resistance to environmental factors like moisture, which can degrade adhesive bonds.
Detailed Research Findings
Research into the efficacy of various silane coupling agents often involves comparative studies to determine the optimal choice for a specific composite system. In one such investigation, this compound (ETMO) was evaluated alongside other silanes for its effect on the properties of ethylene (B1197577) vinyl acetate (B1210297) copolymer (EVM) composites filled with aluminium trihydrate (ATH). The study characterized the impact of different silanes on the dispersion of the ATH filler and its adhesion to the EVM polymer matrix.
The findings indicated that the choice of silane coupling agent significantly influences the final mechanical properties of the composite. While some silanes in the study led to a dramatic increase in the Payne effect and tensile properties, the specific contribution of this compound was noted within this comparative context. Such research underscores the importance of the silane's organic functional group in achieving optimal compatibility and adhesion with the polymer matrix.
The following table summarizes the components of a comparative study on silane coupling agents in EVM/ATH composites.
| Silane Coupling Agent | Chemical Name | Observed Effects on EVM/ATH Composite Properties |
|---|---|---|
| VTMO | Vinyltrimethoxysilane | Dramatic increase in Payne effect and tensile properties. |
| VTEO | Vinyltriethoxysilane | Significant increase in Payne effect and tensile properties. |
| AMMO | Aminopropyltrimethoxysilane | Dramatic increase in Payne effect and tensile properties. |
| ETMO | This compound | Evaluated for effects on ATH dispersion and adhesion within the composite system. |
Mechanistic Investigations of Ethyltrimethoxysilane in Material Performance
Interfacial Interactions and Bonding Mechanisms
Ethyltrimethoxysilane (ETMOS) is an organosilicon compound widely utilized for surface modification and as a precursor in material synthesis. Its efficacy stems from the dual nature of its molecular structure: a reactive trimethoxysilyl head group and a stable, non-polar ethyl tail. The mechanistic pathways of its interaction at material interfaces are governed by the hydrolysis and condensation of its methoxy (B1213986) groups, leading to robust chemical bonding and the formation of durable networks.
The foundational chemistry of this compound in material applications involves a two-step process: hydrolysis followed by condensation. Initially, the methoxy groups (-OCH₃) of ETMOS react with water, a process that can be catalyzed by acids or bases, to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. This hydrolysis step is critical for activating the molecule for subsequent bonding.
Once silanols are formed, they are highly reactive and undergo condensation reactions. ethz.ch Two silanol groups can react with each other to form a silicon-oxygen-silicon (Si-O-Si) bond, known as a siloxane linkage, releasing a molecule of water. ethz.ch This process, when repeated, leads to the polymerization of silane (B1218182) molecules, creating a cross-linked, three-dimensional polysiloxane network. mdpi.comresearchgate.net This network is the basis for the cohesive strength of coatings and matrices derived from ETMOS.
When ETMOS is applied to the surface of a metal or metal oxide, the silanol groups can also condense with hydroxyl groups (-OH) present on the substrate's surface. This reaction forms a strong, covalent silicon-oxygen-metal (Si-O-M) bond. quora.com This direct chemical linkage is responsible for the excellent adhesion of silane-based coatings to a variety of inorganic substrates, including those of aluminum, titanium, and tin. smolecule.com The resulting bond is polar, with a partial positive charge on the silicon and a partial negative charge on the oxygen, contributing to its strength and stability. wikipedia.org
The table below summarizes the key reactions involved in network and interfacial bond formation.
| Reaction Stage | Reactants | Products | Bond Type Formed |
| Hydrolysis | This compound + Water | Ethylsilanetriol + Methanol | Si-OH (Silanol) |
| Condensation (Self) | Ethylsilanetriol + Ethylsilanetriol | Polysiloxane Network + Water | Si-O-Si (Siloxane) |
| Condensation (Interfacial) | Ethylsilanetriol + Substrate-OH | ETMOS-Substrate Interface + Water | Si-O-Metal (or Si-O-Si for glass) |
This table illustrates the sequential chemical reactions that this compound undergoes to form stable networks and interfacial bonds.
The versatility of this compound allows for the surface functionalization of a wide range of materials, each with a slightly different mechanistic detail depending on the substrate's surface chemistry.
Alumina (B75360) (Al₂O₃): The surface of alumina is typically rich in hydroxyl groups (Al-OH). When treated with ETMOS, the hydrolyzed silane molecules react with these surface groups. This process forms strong, covalent Si-O-Al bonds, effectively grafting the ethylsiloxane layer onto the alumina surface. mdpi.com This functionalization can be used to improve the dispersion of alumina nanoparticles in polymer composites, enhancing the mechanical properties of the final material. researchgate.netrsc.orgutk.edu The number of functional groups that can be attached is often related to the initial concentration of hydroxyl groups on the alumina surface. mdpi.com
Glass: Glass surfaces are inherently rich in silanol (Si-OH) groups. This makes them highly receptive to modification by silanes like ETMOS. The mechanism is analogous to the self-condensation that forms siloxane networks; the trimethoxysilane (B1233946) groups of ETMOS bind directly to the glass surface through the formation of stable Si-O-Si covalent bonds. diva-portal.org This process can create a self-assembled monolayer that alters the surface properties of the glass, for instance, by increasing its hydrophobicity. diva-portal.orgresearchgate.net
Polymers: Functionalizing polymer surfaces with ETMOS is more complex and depends on the polymer's chemical structure. For polymers that possess surface hydroxyl or other reactive groups, direct grafting is possible. nih.gov More commonly, surface activation methods such as plasma treatment or UV irradiation are employed to introduce hydroxyl groups onto otherwise inert polymer surfaces, which can then react with ETMOS. rsc.org An alternative strategy involves the synthesis of silane-functionalized polymers that can be directly applied as coatings. researchgate.net This modification can improve adhesion, barrier properties, and biocompatibility. nih.govrsc.org
While the trimethoxysilyl group dictates the bonding chemistry of ETMOS, the ethyl group (-CH₂CH₃) plays a crucial, albeit passive, role in defining the final properties of the modified material. Unlike functional groups designed for subsequent chemical reactions, the ethyl group is a non-polar, saturated alkyl substituent.
Its primary functions are:
Imparting Hydrophobicity: The non-polar nature of the ethyl group creates a low-energy surface that repels water. gelest.com Materials treated with ETMOS exhibit increased hydrophobicity, a desirable property for water-repellent coatings and moisture barriers.
Steric Influence: The ethyl group is bulkier than a methyl group. fiveable.me This steric hindrance can influence the packing density of the silane molecules on a surface and affect the rate of condensation reactions, thereby altering the final structure and density of the siloxane network.
Modifying Mechanical Properties: In composite materials, the alkyl nature of the ethyl group can improve compatibility between an inorganic filler and an organic polymer matrix, leading to better stress transfer and enhanced mechanical performance.
The following table compares the general influence of the ethyl group with the smaller methyl group found in the analogous compound, mthis compound (B3422404).
| Property | Influence of Methyl Group (-CH₃) | Influence of Ethyl Group (-CH₂CH₃) |
| Hydrophobicity | Moderate | Increased |
| Steric Hindrance | Low | Moderate |
| Network Density | Potentially higher due to less steric bulk | Potentially lower due to greater steric bulk |
| Reactivity | Generally unreactive (passive) | Generally unreactive (passive) |
This table provides a comparative overview of how the size of the alkyl group on a trimethoxysilane can influence the final properties of the modified material.
Crosslinking Phenomena and Network Formation
The ability of this compound to form a highly cross-linked, three-dimensional network is central to its function as a coating, binder, and matrix material. This network formation is a direct result of the trifunctional nature of the molecule, meaning each molecule has three reactive methoxy groups that can participate in the hydrolysis and condensation reactions.
The process begins with the hydrolysis of ETMOS molecules to form ethylsilanetriol. These activated monomers then condense with each other, forming siloxane (Si-O-Si) bridges. As each silicon atom can form up to three such bridges, a complex, branched structure begins to grow. mdpi.com This chain growth and branching eventually lead to a "gel point," where a continuous, macroscopic network is formed throughout the material. cas.cz
The final structure of the network is highly dependent on the reaction conditions:
Water Availability: Sufficient water is necessary for the initial hydrolysis step. Limited water can result in an incomplete reaction and a less-developed network.
Catalyst (pH): The pH of the system significantly affects the relative rates of hydrolysis and condensation, which in turn influences the network's morphology. For instance, acid catalysis tends to produce more linear, less-branched polymers, while base catalysis often results in more compact, highly branched structures.
Temperature: Higher temperatures can accelerate both hydrolysis and condensation rates, leading to faster gelation. mdpi.com
Interaction Dynamics with Biomolecules and Inorganic Species
This compound is a valuable component in the field of biotechnology, particularly for creating biocompatible surfaces and matrices for immobilizing biomolecules. While the ethyl group itself is not reactive for direct bioconjugation, ETMOS is frequently used in sol-gel processes to physically entrap enzymes and other proteins. researchgate.netnih.gov
Enzyme entrapment involves the synthesis of a porous inorganic matrix, typically silica-based, around the enzyme molecules. ETMOS can be used as a co-precursor in this process, often alongside other silanes like tetramethyl orthosilicate (B98303) (TMOS). The enzyme is added to the initial solution of silane precursors before gelation occurs. As the silanes hydrolyze and condense to form a cross-linked network, the enzyme molecules are physically trapped within the growing pores of the gel. rsc.orgnih.govijnrd.org
The inclusion of ETMOS in the sol-gel formulation allows for the tuning of the matrix's properties. The ethyl groups modify the hydrophobicity of the pore interiors, which can be crucial for maintaining the stability and activity of the entrapped enzyme. researchgate.net This method of immobilization is advantageous because it is chemically mild and does not require covalent modification of the enzyme, which could otherwise compromise its function. rsc.orgdtic.mil
The table below outlines the role of ETMOS in biomolecule immobilization.
| Immobilization Method | Role of this compound | Mechanism of Immobilization | Typical Outcome |
| Enzyme Entrapment | Matrix co-precursor | Physical caging of the enzyme within the pores of the forming polysiloxane network. ijnrd.org | Enhanced enzyme stability and reusability. nih.gov |
| Surface Bioconjugation | Surface property modifier (used with a functional silane) | Controls spacing and local environment of active groups (e.g., amines from APTES) that covalently bind the biomolecule. nih.gov | Covalently attached biomolecules on a surface with tailored properties. |
This table summarizes the primary applications and mechanisms of this compound in the immobilization of biological molecules.
Adsorption Behavior on Mineral Surfaces (e.g., Calcium Silicate (B1173343) Hydrate)
The adsorption of this compound onto mineral surfaces, particularly calcium silicate hydrate (B1144303) (C-S-H), the primary binding phase in cementitious materials, is a critical process for modifying surface properties and enhancing material performance. The mechanism of this interaction is predominantly governed by the hydrolysis of the methoxy groups of the silane, followed by a condensation reaction with hydroxyl groups present on the surface of the C-S-H.
The initial step involves the hydrolysis of this compound in the presence of water to form reactive silanols (Si-OH). This reaction is often catalyzed by acidic or basic conditions. Once formed, these silanols can interact with the surface of the calcium silicate hydrate in two principal ways: through the formation of hydrogen bonds with the surface hydroxyl groups, or by undergoing a condensation reaction to form covalent siloxane bonds (Si-O-Si). The formation of these covalent bonds is the primary mechanism for the strong and durable adhesion of the silane to the mineral surface.
Research has shown that the structure and composition of the C-S-H, particularly its calcium-to-silicon (Ca/Si) ratio, can influence the adsorption behavior of organosilanes. Molecular dynamics simulations have indicated that the presence of silane molecules can alter the nanostructure of C-S-H and enhance its mechanical properties. For instance, the intercalation of silanes into the C-S-H structure has been shown to improve tensile properties and toughness by increasing the energy required for fracture.
Recent studies focusing on the adsorption of ethyltriethoxysilane, a closely related organosilane, on calcium silicate hydrate surfaces have provided more specific insights. These investigations have revealed that the hydrolyzed silane can dissociatively adsorb onto the C-S-H surface by forming ionic Ca-O bonds. This process can occupy reactive sites on the surface and introduce steric hindrance, which in turn affects the coordination of calcium ions with water molecules. Experimental evidence supports these findings, showing reduced calcium concentrations in silane-treated cement pastes, leading to a deceleration of the hydration process. These nanoscale observations are crucial for understanding the broader impact of silane coupling agents on the performance of cement-based materials.
The following table summarizes key findings related to the interaction of this compound and similar organosilanes with calcium silicate hydrate surfaces:
| Parameter | Observation | Implication |
| Adsorption Mechanism | Hydrolysis of methoxy groups to silanols, followed by condensation with surface hydroxyls to form Si-O-Ca and Si-O-Si bonds. | Formation of a stable, covalently bonded organic layer on the C-S-H surface. |
| Effect of Ca/Si Ratio | The Ca/Si ratio of the C-S-H influences the density and reactivity of surface hydroxyl groups, thereby affecting silane adsorption. | The effectiveness of the surface treatment can depend on the specific composition of the cement paste. |
| Impact on C-S-H Structure | Silane molecules can intercalate into the C-S-H nanostructure. | Enhancement of mechanical properties such as tensile strength and toughness. |
| Influence on Hydration | Adsorption of silane can reduce the concentration of available calcium ions. | Slows down the overall hydration process of the cement. |
Advanced Characterization Methodologies for Ethyltrimethoxysilane Derived Systems
Spectroscopic Analysis for Chemical Structure and Bonding
Spectroscopic methods are indispensable for probing the molecular structure and chemical bonding within ETMS-derived systems. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) offer complementary information on functional groups, network connectivity, and elemental composition.
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying functional groups and monitoring the chemical reactions of ethyltrimethoxysilane, such as hydrolysis and condensation. daneshyari.comresearchgate.netnih.gov By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of different chemical bonds can be detected, providing a molecular fingerprint of the material.
During the sol-gel process, the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) in ETMS and their subsequent condensation to form siloxane bridges (Si-O-Si) can be tracked. daneshyari.comresearchgate.net The disappearance of bands associated with Si-O-CH₃ groups and the appearance of bands corresponding to Si-OH (silanol) and Si-O-Si groups provide evidence of these reactions. researchgate.net
Key FTIR absorption bands for monitoring ETMS reactions include:
Si-O-CH₃ stretching: Strong bands in the 1110-1000 cm⁻¹ region are characteristic of Si-alkoxy compounds. gelest.com
Si-OH stretching: A broad band around 3400 cm⁻¹ indicates the presence of silanol (B1196071) groups, which are intermediates in the condensation process.
Si-O-Si stretching: A strong, broad absorption band typically observed between 1100 and 1000 cm⁻¹ signifies the formation of the siloxane network. researchgate.netgelest.com
C-H stretching and bending: Vibrations associated with the ethyl group (CH₃-CH₂-) are observed in the 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively. libretexts.org
The following interactive table summarizes characteristic FTIR peaks relevant to the analysis of this compound-derived systems. gelest.comlibretexts.org
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Si-O-CH₃ | Stretching | 1110-1000 |
| Si-OH | Stretching | ~3400 (broad) |
| Si-O-Si | Asymmetric Stretching | 1100-1000 |
| C-H (Alkyl) | Stretching | 3000-2850 |
| C-H (Alkyl) | Bending/Scissoring | 1470-1450 |
| C-H (Methyl Rock) | Rocking | 1370-1350 |
Note: The exact positions of these peaks can be influenced by the chemical environment and physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C, ²⁹Si CPMAS NMR) for Network Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for elucidating the network structure of materials derived from this compound. Specifically, solid-state ²⁹Si Cross-Polarization Magic Angle Spinning (CPMAS) NMR provides detailed information about the local chemical environment of silicon atoms and the degree of condensation within the siloxane network.
In ²⁹Si NMR spectra of ETMS-derived materials, different silicon environments are represented by distinct chemical shifts, often denoted by Tⁿ notation. The 'T' signifies a silicon atom bonded to three oxygen atoms (trifunctional), and the superscript 'n' indicates the number of siloxane bridges (Si-O-Si) connected to that silicon atom.
T⁰: Represents the unreacted this compound monomer, (CH₃CH₂)Si(OCH₃)₃.
T¹: Corresponds to a silicon atom with one siloxane bond and two unreacted hydroxyl or methoxy groups.
T²: Indicates a silicon atom with two siloxane bonds and one unreacted group.
T³: Represents a fully condensed silicon atom with three siloxane bonds, forming a three-dimensional network.
¹³C NMR spectroscopy complements ²⁹Si NMR by providing information about the carbon atoms in the ethyl group. researchgate.netoregonstate.educompoundchem.com This can confirm the integrity of the organic moiety during the polymerization process. The chemical shifts of the carbon atoms in the ethyl group (-CH₂-CH₃) can be used to verify that the ethyl group remains attached to the silicon atom and has not undergone side reactions.
The following table provides typical chemical shift ranges for the different silicon and carbon environments in ETMS-derived systems.
| Nucleus | Environment | Chemical Shift (ppm) |
| ²⁹Si | T¹ | -50 to -60 |
| ²⁹Si | T² | -60 to -70 |
| ²⁹Si | T³ | -70 to -80 |
| ¹³C | -C H₂-Si | 5-15 |
| ¹³C | -CH₂-C H₃ | 0-10 |
Note: Chemical shifts can vary depending on the specific chemical structure, solvent, and experimental conditions. carlroth.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of this compound-derived materials. hightechtnc.comwikipedia.orgrms-foundation.ch This technique irradiates the sample with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. hightechtnc.com
For ETMS-derived coatings and films, XPS can provide valuable information about:
Elemental Composition: The presence and relative concentrations of silicon (Si), oxygen (O), and carbon (C) on the surface can be quantified. utwente.nlresearchgate.net This is crucial for verifying the successful deposition of an ETMS-based coating.
Chemical State of Silicon: The high-resolution Si 2p spectrum can be deconvoluted to identify different silicon bonding states. researchgate.net For example, peaks corresponding to Si-C, Si-O-C, and Si-O-Si bonds can be distinguished, providing insight into the structure of the siloxane network at the surface. researchgate.net The binding energy for silicon in an organic environment is typically around 102 eV, while for SiO₂ it is around 103.5 eV. thermofisher.com
Chemical State of Oxygen: The O 1s spectrum can differentiate between oxygen in Si-O-Si linkages and Si-OH groups, offering further details on the degree of condensation at the surface.
Surface Contamination: XPS is highly sensitive to surface contaminants and can detect the presence of unintended elements.
The following table presents typical binding energies for elements found in this compound-derived systems.
| Element | Core Level | Chemical State | Binding Energy (eV) |
| Si | 2p | Si-C, Organic Si | ~102.0 |
| Si | 2p | SiO₂ | ~103.5 |
| O | 1s | Si-O-Si | ~532.5 |
| O | 1s | Si-OH | ~533.5 |
| C | 1s | C-C, C-H | ~284.8 |
| C | 1s | C-Si | ~284.0 |
Note: Binding energies can shift slightly depending on the specific chemical environment and instrument calibration.
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the surface morphology and nanostructure of materials derived from this compound. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution images of the material's surface, revealing details about its texture, roughness, and the self-organization of molecular structures.
Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and nanostructure of this compound-derived coatings and materials. tescan-analytics.comfraunhofer.denih.gov SEM utilizes a focused beam of electrons to scan the sample's surface, and the resulting interactions generate various signals that are used to create high-resolution images. tescan-analytics.comfraunhofer.de
In the context of ETMS-derived systems, SEM analysis can reveal:
Surface Topography: SEM images provide detailed information about the surface texture, including features such as smoothness, roughness, and the presence of any pores or cracks. nih.gov
Coating Homogeneity and Thickness: By examining cross-sections of coated substrates, SEM can be used to assess the uniformity and measure the thickness of the ETMS-derived film. mdpi.com
Nanostructure: At high magnifications, SEM can visualize the nanostructure of the material, such as the arrangement of particles or the formation of networked structures. researchgate.net
Elemental Analysis (with EDX): When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental maps of the surface, confirming the distribution of silicon, oxygen, and carbon. researchgate.net
For example, SEM has been used to observe the formation of continuous and homogeneous sol-gel coatings on various substrates. mdpi.com The technique can also be employed to study the effects of different processing parameters on the final morphology of the material.
Atomic Force Microscopy (AFM) for Nanoscale Topography and Self-Organization
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the nanoscale topography of this compound-derived surfaces. mdpi.com AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical map.
AFM is particularly useful for:
Nanoscale Roughness Measurement: It can quantify surface roughness with high precision, which is a critical parameter for applications such as hydrophobic coatings and adhesion.
Visualizing Self-Assembled Monolayers (SAMs): AFM can be used to study the self-organization of ETMS molecules on a substrate, revealing the formation of ordered monolayers.
Investigating Surface Features: It can identify and characterize nanoscale features, such as domains, aggregates, and defects, that are not visible with lower-resolution techniques.
Research has shown that AFM can be used to analyze how different curing temperatures affect the morphology and roughness of sol-gel coatings. For instance, a decrease in surface roughness with increasing curing temperature has been observed using AFM. mdpi.com This information is vital for understanding how processing conditions influence the final surface properties of the material.
Structural and Porosity Characterization
The morphology and porous nature of ETMOS-derived materials significantly influence their functionality. Techniques such as X-ray diffraction and nitrogen adsorption-desorption are fundamental in elucidating these characteristics.
X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a material. mdpi.com It is instrumental in identifying crystalline phases and assessing the degree of crystallinity. researchgate.net In the context of materials derived from this compound through sol-gel processes, XRD is primarily used to ascertain their amorphous or crystalline nature.
Typically, silica-based xerogels and thin films prepared from silane (B1218182) precursors like tetraethyl orthosilicate (B98303) (TEOS) exhibit an amorphous structure. researchgate.net This is characterized by the presence of a broad diffraction peak in the XRD pattern, rather than sharp peaks that would indicate a crystalline lattice. researchgate.netresearchgate.net For instance, silica (B1680970) xerogels dried at low temperatures show a broadened peak in the 2θ range of 8-15°, confirming their amorphous silica matrix. researchgate.net Similarly, as-dried gels from TEOS show a broad peak between 2θ values of 20-27°. researchgate.net While specific XRD data for pure this compound-derived systems is not extensively detailed in the provided search results, the behavior is expected to be analogous to other amorphous silica networks derived from similar alkoxide precursors. The analysis of these patterns helps in monitoring phase transformations that might occur upon thermal treatment, where an initially amorphous structure could potentially transition to a more ordered or crystalline state.
Table 1: Representative XRD Peak Positions for Amorphous Silica-Based Materials
| Precursor System | Predominant 2θ Range for Amorphous Halo | Reference |
| Tetraethyl Orthosilicate (TEOS) | 20-27° | researchgate.net |
| Silica-based Xerogel | 8-15° | researchgate.net |
This interactive table provides representative data for analogous amorphous silica systems.
The Brunauer-Emmett-Teller (BET) method is a cornerstone technique for characterizing the specific surface area and porosity of materials. mat-cs.commicroanalysis.com.au This analysis involves the physical adsorption of nitrogen gas molecules onto the surface of a material at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed over a range of relative pressures, an adsorption-desorption isotherm is generated.
The shape of the isotherm provides qualitative information about the porous nature of the material, and the BET equation is applied to the data to calculate the specific surface area. anton-paar.com Furthermore, methods like the Barrett-Joyner-Halenda (BJH) analysis can be applied to the desorption branch of the isotherm to determine the pore size distribution. researchgate.net This information is critical for applications where surface area and porosity are key parameters, such as in catalysts, adsorbents, and coatings. mat-cs.commicroanalysis.com.au For this compound-derived systems, which can be tailored to have specific porous structures, BET analysis is essential for quantifying these properties.
Table 2: Illustrative BET Surface Area and Porosity Data for Porous Materials
| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Radius (µm) |
| Xerogel from Nanosilica Dispersions | Varies with nanoparticle diameter | Not specified | Not specified |
| Carbonate Rock (Untreated) | Not specified | Not specified | 0.054 ± 0.036 |
| Chitosan-Vanadium-Titanium-Magnetite Composite | Slightly higher than modified counterparts | Higher than modified counterparts | Not specified |
This interactive table presents data for various porous materials to illustrate the outputs of BET analysis.
Thermal and Mechanical Performance Assessment
The durability and operational limits of ETMOS-derived materials are dictated by their thermal stability and mechanical integrity.
Thermogravimetric analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. netzsch.com This technique is fundamental for determining the thermal stability of materials. A material is considered thermally stable if it does not decompose under the influence of temperature. netzsch.com TGA curves provide information on decomposition temperatures, the presence of absorbed volatiles like water, and the composition of multi-component systems.
For organosilane-derived materials, the TGA thermogram often shows multiple weight loss steps. These can be attributed to the loss of physically adsorbed water and solvents at lower temperatures, followed by the condensation of residual silanol groups, and finally the decomposition and combustion of the organic moieties (in this case, the ethyl groups) at higher temperatures. The temperature at which significant decomposition begins is a key indicator of the material's thermal stability. netzsch.com
Table 3: Representative Thermal Stability Data from TGA for Organo-Silica Materials
| Material System | Initial Decomposition Temperature (°C) | Key Decomposition Events |
| Acetylsalicylic Acid (Aspirin®) | 102 | First mass-loss step |
| PVA-10% Talc Composite | ~210 (isothermal) | Onset of degradation |
| PVA-10% Graphite Composite | ~210 (isothermal) | Onset of degradation |
This interactive table provides examples of thermal stability data obtained through TGA for different materials.
The mechanical properties of this compound-derived coatings and composites, such as elastic modulus and adhesion strength, are critical for their performance and longevity, especially in protective applications. nih.gov The organic component in hybrid materials can enhance adhesion and flexibility, while the inorganic silica network can improve hardness and scratch resistance. researchgate.net
Table 4: Illustrative Mechanical Properties of Polymer-Silica Hybrid Systems
| Material System | Elastic Modulus | Tensile Strength | Fracture Elongation | Adhesion/Shear Strength |
| Epoxy-Modified Silicone Tie-Coating | Increases with epoxy content | Increases with epoxy content | Decreases with epoxy content | 0.37 MPa (Shear Strength) |
| Silane-Modified Poly(urethane urea) on Steel | Not specified | Not specified | Not specified | Enhanced with silane crosslinkers |
| Epoxy/Silica Hybrids | Not specified | Not specified | Not specified | High adhesion to silicone rubber |
This interactive table showcases how modifications in polymer-silica systems can influence their mechanical properties.
Electrical and Optical Property Investigations
This compound-derived materials can be engineered for specific electrical and optical applications by tuning their composition and structure.
The electrical properties of thin films, such as conductivity and dielectric constant, are important for applications in electronics and sensors. The incorporation of conductive fillers or the formation of hybrid organic-inorganic networks can be used to tailor these properties. The electrical response of these materials can be studied as a function of frequency and temperature to understand the underlying charge transport mechanisms.
The optical properties, including refractive index, transparency, and absorption, are critical for applications such as optical coatings, waveguides, and lenses. The refractive index of hybrid materials can be precisely controlled by varying the ratio of organic to inorganic components. For instance, incorporating organic groups with high electric and magnetic permeability can increase the refractive index of the silica network. The transparency of the material is also a key factor, particularly for coating applications on glass or other transparent substrates.
Table 5: Representative Optical and Electrical Properties of Thin Films
| Material System | Property | Value/Observation |
| Ge-Si-Sn-O Thin Films | Activation Energy | 0.2529 eV |
| Ge-Si-Sn-O Thin Films | Temperature Coefficient of Resistance | -3.26%/K |
| Ge-Si-Sn-O Thin Films | Optical Band Gap | 1.03 eV |
| Ge0.85Si0.15O0.035 Thin Films | Temperature Coefficient of Resistance | -5.1%/K |
This interactive table provides examples of electrical and optical properties for various thin film materials.
Dielectric Property Characterization
The dielectric properties of materials derived from this compound are critical for their application in electronic components, particularly for energy storage. The characterization of these properties typically involves the fabrication of thin films through a sol-gel process, followed by measurements of their dielectric constant, leakage current, breakdown strength, and energy density.
A key derivative, 2-cyanothis compound (B1581551) (CNETMS), has been the subject of detailed research to understand the influence of processing parameters on the final dielectric performance. In these studies, CNETMS is hydrolyzed and condensed to form a sol-gel, which is then spin-coated onto a substrate to create a thin film. The pH of the sol-gel solution has been identified as a critical factor influencing the dielectric and energy storage characteristics of the resulting films.
Research findings indicate that sol-gel films processed at a near-neutral pH exhibit significantly improved dielectric properties compared to those processed under highly acidic conditions. This improvement is attributed to a reduction in residual ions within the film, which in turn suppresses conduction loss and premature electrical breakdown under high electric fields. For instance, films catalyzed at a pH of 6.5 have shown an order of magnitude reduction in leakage current and a substantial increase in extractable energy density when compared to films catalyzed at a pH of 1.5.
The dielectric constant, or relative permittivity, of these films is a measure of their ability to store electrical energy. CNETMS-derived films have been shown to possess a high relative permittivity. The breakdown strength, which is the maximum electric field a material can withstand without failing, is another crucial parameter. Studies have demonstrated that the breakdown strength of these films is dependent on their thickness. Furthermore, the energy density, representing the amount of energy that can be stored per unit volume, has been a key focus of investigation. Capacitors fabricated using CNETMS films have demonstrated high extractable energy densities and efficiencies.
Detailed research findings on the dielectric properties of CNETMS sol-gel films are summarized in the table below.
Dielectric and Energy Storage Properties of 2-Cyanothis compound (CNETMS) Sol-Gel Films
| Property | Value | Conditions |
|---|---|---|
| Relative Permittivity | 20 | at 1 kHz |
| Breakdown Strength | 650 V/μm | for 1.3 μm thick film |
| 250 V/μm | for 3.5 μm thick film | |
| Extractable Energy Density | 7 J/cm³ | at 300 V/μm |
| 32 J/cm³ | at 685 V/μm (for films processed at pH 6.5) | |
| Energy Extraction Efficiency | ~91% |
Optical Transmittance and Clarity Studies
The optical properties of this compound-derived systems, such as their transmittance and clarity, are important for applications in optical coatings and transparent materials. These properties are typically evaluated using techniques like UV-Vis spectroscopy, which measures the amount of light that passes through a material as a function of wavelength.
While extensive research has been conducted on the optical properties of sol-gel derived silica films from various precursors, detailed studies focusing specifically on systems derived solely from this compound are not extensively documented in the reviewed literature. However, based on the general understanding of silica-based sol-gel coatings, it can be inferred that films derived from this compound would likely exhibit high transparency in the visible light spectrum. The ethyl groups incorporated into the silica network can influence the refractive index and potentially enhance the hydrophobicity of the coating, which can contribute to maintaining clarity in humid environments.
The clarity of such films is also dependent on the processing conditions, such as the sol-gel formulation and curing temperature, which affect the porosity and surface roughness of the final coating. Generally, smooth, non-porous films will exhibit higher clarity. The creation of controlled porosity can be used to produce anti-reflective coatings, which enhance optical transmittance by reducing reflection at the surface.
Computational and Theoretical Investigations of Ethyltrimethoxysilane Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comwiley-vch.de It is widely applied to study silane (B1218182) chemistry, providing detailed information on reaction pathways, molecular interactions, and structural stability. hydrophobe.orgnih.gov
DFT calculations are instrumental in mapping the reaction coordinates for the fundamental chemical transformations of ethyltrimethoxysilane, primarily hydrolysis and condensation. These studies elucidate the stepwise mechanisms and calculate the associated energy barriers, which are crucial for controlling the reaction kinetics.
The hydrolysis of ETMS involves the stepwise substitution of methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH), a reaction that can be catalyzed by acid or base. DFT studies on similar trialkoxysilanes have shown that the energy barriers for hydrolysis are significantly reduced by the presence of a catalyst, such as a water molecule acting as a proton shuttle. iastate.edu For instance, the gas-phase hydrolysis barrier for a silane can be as high as 30 kcal/mol, but the presence of an additional water molecule can dramatically lower this barrier to around 8 kcal/mol for the first hydrolysis step. iastate.edu
Condensation reactions, where silanol (B1196071) groups react to form siloxane (Si-O-Si) bonds, are also extensively modeled using DFT. These calculations help to determine whether condensation proceeds through a neutral or an acid/base-catalyzed pathway. DFT can identify the transition state structures and their corresponding activation energies, revealing how factors like solvent and pH influence the reaction rate. ncsu.edu For example, studies on the condensation of silanols on a cellulose (B213188) surface have shown that the specific hydrolysis product involved significantly affects the energy barrier for subsequent condensation steps. ncsu.edu
Table 1: Representative Calculated Energy Barriers for Silane Reactions using DFT
| Reaction Step | System | Catalyst | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|
| First Hydrolysis | SiHCl₃ + H₂O | None (Gas Phase) | ~30 |
| First Hydrolysis | SiHCl₃ + 2H₂O | H₂O | ~8 |
| Second Hydrolysis | HSi(OH)Cl₂ + 2H₂O | H₂O | ~2 |
Note: Data is illustrative and based on studies of analogous silane systems. Actual values for this compound may vary.
DFT is a powerful tool for investigating the non-covalent interactions that govern the behavior of this compound molecules in liquid phases and at interfaces. frontiersin.orgnih.govnih.gov These interactions, including hydrogen bonds and van der Waals forces, are critical for understanding properties like viscosity, surface tension, and adhesion to substrates.
In systems containing hydrolyzed or partially hydrolyzed ETMS, hydrogen bonding is a dominant intermolecular force. DFT calculations can precisely model the geometry and energy of hydrogen bonds between silanol groups (Si-OH) and with other molecules like water or surface hydroxyls. mdpi.comresearchgate.net Studies on similar aminopropylalkoxysilanes have demonstrated that various types of hydrogen bonds, such as N–H···O and C–H···O, contribute significantly to the stabilization of molecular clusters. mdpi.com The binding energies of these interactions can be calculated to quantify their strength. For ETMS, the key interactions would be O-H···O hydrogen bonds between silanol groups, which are fundamental to the pre-organization of molecules before condensation.
DFT calculations can also model the adsorption of ETMS on various surfaces, predicting the binding energy and the most stable adsorption configurations. This is crucial for applications in surface modification and adhesion promotion, where the interaction between the silane and the substrate determines the performance of the resulting film.
Table 2: Types of Intermolecular Interactions in Hydrolyzed ETMS Systems Modeled by DFT
| Interaction Type | Interacting Groups | Significance |
|---|---|---|
| Hydrogen Bond | Si-OH ··· OH-Si | Dimer/Oligomer formation, pre-condensation structuring |
| Hydrogen Bond | Si-OH ··· H₂O | Solvation, influences hydrolysis/condensation equilibrium |
| Hydrogen Bond | Si-OH ··· Surface-OH | Adhesion and film formation on hydroxylated surfaces |
DFT calculations provide deep insights into the electronic structure of the this compound molecule, which in turn allows for the prediction of its stability and chemical reactivity. austinpublishinggroup.comnih.gov By analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
The stability of different conformers of ETMS can be assessed by calculating their relative energies. Furthermore, DFT can be used to predict the stability of hydrolysis intermediates (e.g., ethyl(dihydroxy)methoxysilane) and small condensation products (e.g., dimers and trimers). This information is vital for understanding the distribution of species in a reacting mixture. hydrophobe.org
Reactivity descriptors, such as Fukui functions and electrostatic potential maps, can be derived from DFT calculations. These descriptors provide a quantitative measure of the local reactivity at different atomic sites within the molecule. For ETMS, such analyses would likely show that the silicon atom is the primary site for nucleophilic attack (e.g., by water during hydrolysis) due to its positive partial charge, while the oxygen atoms of the methoxy groups are susceptible to electrophilic attack (e.g., by a proton in acid-catalyzed hydrolysis).
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static, time-independent picture of molecular systems, Molecular Dynamics (MD) simulations are employed to study their dynamic evolution over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system's structure and properties change. nih.gov
For this compound, MD simulations are used to model the behavior of the liquid state, the process of film formation on a substrate, and the interaction with solvent molecules. mdpi.com For example, simulations can track the diffusion of ETMS and water molecules, providing diffusion coefficients that are essential for understanding mass transport limitations in reaction and coating processes. whiterose.ac.uk
MD simulations are particularly useful for studying the self-assembly of ETMS molecules on a surface. By simulating the movement of many molecules near a substrate, researchers can observe the formation of silane layers, the orientation of the molecules relative to the surface, and the development of cross-linked networks upon condensation. These simulations can reveal how the structure of the ethyl group and the presence of water influence the packing density and morphology of the resulting film. whiterose.ac.uk Analysis of the mean square displacement (MSD) of molecules in these simulations can indicate their mobility on the surface. whiterose.ac.uk
Computational Modeling for Process Optimization (e.g., Computational Fluid Dynamics)
Computational modeling extends beyond the molecular scale to optimize macroscopic processes involving this compound. Computational Fluid Dynamics (CFD) is a powerful simulation tool used to analyze and solve problems involving fluid flows. 3ds.comlsu.edu In the context of ETMS, CFD can be used to optimize processes like chemical vapor deposition (CVD) or spray coating applications.
For instance, in a CVD process where ETMS is used as a precursor to deposit silica (B1680970) or silicate (B1173343) films, CFD can model the flow of the precursor gas, heat transfer, and chemical reactions within the reactor. trimech.comyoutube.com By simulating different reactor geometries, flow rates, and temperature profiles, the process can be optimized to achieve uniform film thickness and desired material properties while minimizing precursor waste. mdpi.com
These large-scale process models often rely on data from quantum chemical calculations. For example, reaction kinetics (rate constants and activation energies) derived from DFT studies of ETMS hydrolysis and condensation can be incorporated into CFD simulations to create a more accurate, multi-scale model of the entire process. mdpi.com This integration of molecular-level understanding with macroscopic process simulation is key to the rational design and optimization of industrial applications involving this compound.
Advanced Research Applications of Ethyltrimethoxysilane Derived Materials
Biomedical Research and Biotechnology
The biocompatibility and surface modification capabilities of ethyltrimethoxysilane-derived materials have positioned them as key players in biomedical research and the development of novel biotechnologies.
Development of Drug Delivery Systems and Medical Devices
This compound is instrumental in the surface modification of medical devices and the creation of matrices for controlled drug delivery. The silane's ability to form stable, biocompatible coatings makes it an excellent candidate for improving the interface between medical implants and biological tissues. hzo.com
Research in this area focuses on leveraging the properties of this compound to enhance the functionality and safety of medical devices. For instance, coatings derived from similar organosilanes are used on cardiovascular implants to improve their biocompatibility and reduce the risk of thrombosis. plasmatreatment.co.uk By creating a smooth, inert surface, these coatings minimize adverse reactions between the implant and the bloodstream. hydromer.com While specific data on this compound in complex drug delivery systems is emerging, its role in forming stable matrices suggests its potential for the controlled release of therapeutic agents. The hydrolysis and condensation of this compound can create a porous silica (B1680970) network, entrapping drug molecules and releasing them over a sustained period.
The biocompatibility of materials used in medical devices is of paramount importance, as incompatible materials can elicit adverse reactions in the body. scispace.com Silane-based coatings are often employed to create a more biocompatible surface on implants. researchgate.net
Below is a table summarizing the potential effects of this compound-based coatings on the biocompatibility of medical devices.
| Property | Effect of this compound-Based Coating |
| Biocompatibility | Improved |
| Thrombogenicity | Reduced |
| Cell Adhesion | Can be tailored |
| Drug Elution | Potential for controlled release |
Biomolecule Functionalization and Bioorthogonal Chemistry
This compound serves as a valuable molecular linker for the immobilization of biomolecules onto various substrates, a critical process in the development of biosensors and other diagnostic tools. mdpi.com The trimethoxysilyl group can covalently bond to surfaces rich in hydroxyl groups, such as glass or silica, while the ethyl group can be further functionalized to attach proteins, enzymes, or DNA. nih.gov
This surface functionalization is key to creating highly specific and sensitive biosensors. nih.gov For example, aminosilanes, which are structurally analogous to functionalized this compound, are used to create amine-terminated surfaces for the subsequent attachment of biomolecules. While direct applications of this compound in complex bioorthogonal chemistry are still under exploration, its potential as a stable linker molecule is significant. Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The stability and defined reactivity of silane-based linkers are advantageous in these intricate systems. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in bioorthogonal chemistry, and while direct use of this compound in IEDDA has not been extensively documented, its functionalized derivatives could potentially participate in such ligation strategies. rsc.orgnih.govsigmaaldrich.comunits.it
The table below illustrates the steps and resulting surface properties in a typical biomolecule functionalization process using a silane (B1218182) like this compound.
| Step | Description | Resulting Surface |
| 1. Surface Activation | Cleaning and creation of hydroxyl groups on the substrate. | Hydrophilic, reactive surface |
| 2. Silanization | Reaction of this compound with the activated surface. | Covalently attached this compound layer |
| 3. Biomolecule Immobilization | Attachment of the target biomolecule to the functionalized surface. | Biomolecule-functionalized surface for specific binding |
Environmental Science and Engineering
Materials derived from this compound are making significant contributions to environmental remediation and sustainable industrial processes.
Materials for Selective Adsorption and Separation (e.g., Oil/Water Separation)
The hydrophobic nature of the ethyl group in this compound makes it an excellent candidate for creating superhydrophobic surfaces for oil-water separation. google.com By treating materials with a rough surface texture with this compound, a water-repellent and oil-attracting (oleophilic) coating can be formed. nih.gov These materials can be used to efficiently separate oil from water, which is crucial for cleaning up oil spills and treating industrial wastewater. google.comresearchgate.netnih.gov
Researchers have developed membranes and sponges coated with similar hydrophobic silanes that demonstrate high efficiency in oil-water separation. sciencedaily.comnih.govresearchgate.netfrontiersin.org These materials allow oil to pass through while repelling water, enabling a simple and effective separation process. mdpi.com
Furthermore, this compound can be used to functionalize silica-based adsorbents for the selective removal of pollutants from water. nih.gov By modifying the surface of silica particles, their affinity for specific heavy metals or organic contaminants can be significantly enhanced. ohsu.edunih.govbiomedres.usmdpi.com For example, silica functionalized with mercaptopropyltrimethoxysilane has shown a high adsorption capacity for heavy metal ions like lead. physchemres.org
The following table presents data on the adsorption capacity of various functionalized silica adsorbents for heavy metal removal.
| Adsorbent | Target Metal | Adsorption Capacity (mg/g) |
| Mercaptopropyl-functionalized Diatoms | Mercury (II) | 185.2 |
| Aminopropyl-functionalized Diatoms | Mercury (II) | 131.7 |
| Mercaptopropyl-functionalized Silica Aerogel | Lead (II) | 240 |
| APTES-modified Silica | Methylene Blue | 5.815 |
| TEPA-APTS-modified Mesoporous Silica Gel | Carbon Dioxide | 3.04 (mmol/g) |
Catalysis and Catalyst Support Development
This compound and its derivatives are utilized in the synthesis of heterogeneous catalysts and catalyst supports. sigmaaldrich.com The ability of silanes to functionalize the surface of support materials, such as silica or alumina (B75360), allows for the precise anchoring of catalytically active sites. nrct.go.th This approach enhances the stability and efficiency of the catalyst. tib-chemicals.com
A notable example is the use of 2-(4-chlorosulfonylphenyl)-ethyltrimethoxysilane in the "one-pot" synthesis of a sulfonic acid-functionalized SBA-15, a type of mesoporous silica. This material acts as a solid acid catalyst. The this compound derivative serves to covalently link the catalytically active sulfonic acid groups to the silica support. This method of catalyst preparation ensures a high dispersion of active sites and prevents leaching of the catalyst into the reaction mixture.
High-Performance Coatings and Composites
The ability of this compound to act as a coupling agent and a precursor for durable coatings makes it a valuable component in the formulation of high-performance materials.
In the realm of coatings, this compound is used to enhance adhesion and provide corrosion resistance. mdpi.comresearchgate.netcptechcenter.org When applied to a metal surface, the trimethoxysilyl group hydrolyzes and forms strong covalent bonds with the metal oxide layer, while the ethyl group provides a hydrophobic barrier that repels water and corrosive agents. electrochemsci.orgmatec-conferences.orgmdpi.comnih.gov This dual functionality significantly improves the durability and lifespan of protective coatings on materials like steel and aluminum. mdpi.com
In composite materials, this compound acts as a coupling agent to improve the interfacial adhesion between the inorganic reinforcement (e.g., glass fibers, silica particles) and the polymer matrix. This enhanced adhesion leads to improved mechanical properties, such as tensile strength, flexural strength, and impact resistance. The silane molecules form a chemical bridge at the interface, allowing for more effective stress transfer from the weaker polymer matrix to the stronger reinforcement.
The table below summarizes the effect of silane treatment on the corrosion resistance of steel.
| Coating System | Corrosion Resistance |
| Uncoated Steel | Low |
| Steel with Paint | Moderate |
| Steel with Silane Pre-treatment and Paint | High |
Corrosion Protection Coatings
This compound is a key precursor in the development of advanced corrosion protection coatings, primarily through the sol-gel process. These coatings form a durable, cross-linked silica-based network on a variety of metallic substrates, offering a significant barrier against corrosive agents. The effectiveness of these coatings stems from the hybrid organic-inorganic nature of the resulting film. The inorganic siloxane (Si-O-Si) backbone provides hardness and chemical stability, while the organic ethyl groups impart hydrophobicity, repelling water and electrolytes from the metal surface. gelest.comchemrevlett.com
Research has demonstrated that hybrid sol-gel coatings can serve as environmentally friendly alternatives to toxic chromate (B82759) conversion coatings. chemrevlett.comindexcopernicus.com The sol-gel process involves the hydrolysis and condensation of silane precursors like this compound to form a colloidal suspension (sol) that is then applied to a substrate and cured to form a dense, protective gel film. indexcopernicus.com
Studies on various metal alloys have highlighted the efficacy of silane-based coatings. For instance, hybrid sol-gel coatings have shown promise for the corrosion protection of aluminum alloys widely used in the aerospace industry. mdpi.com These coatings act as a physical barrier, limiting the access of corrosive species to the metal surface. chemrevlett.com The performance of the silane coating is influenced by factors such as the curing conditions, the pH of the sol, and the method of application. chemrevlett.com
The incorporation of this compound into coating formulations can significantly enhance their protective properties. The ethyl groups contribute to a more hydrophobic surface, which is crucial for preventing the ingress of water, a key factor in most corrosion processes. Furthermore, the trimethoxysilyl groups enable strong covalent bonding to the metal substrate through the formation of M-O-Si bonds (where M is a metal atom), ensuring excellent adhesion of the protective film. researchgate.net
Wear-Resistant Coatings
Materials derived from this compound are utilized in the formulation of wear-resistant coatings, which are critical for enhancing the durability and lifespan of components subjected to mechanical stress and friction. These coatings often consist of hybrid organic-inorganic networks that combine the hardness of a ceramic-like silica backbone with the flexibility imparted by organic components. mdpi.comekb.eg
The sol-gel technique is a common method for producing these wear-resistant coatings. By incorporating this compound with other precursors, such as tetraethoxysilane (TEOS), it is possible to tailor the mechanical properties of the resulting film. The cross-linked Si-O-Si network formed during the sol-gel process provides a hard and dense coating that can significantly improve the abrasion resistance of the underlying substrate. researchgate.net
Research has shown that the composition of the precursor mixture is a critical factor in determining the final properties of the coating. For example, in a study on coatings for polycarbonate, a mixture of mthis compound (B3422404) (a similar silane) and TEOS was found to significantly enhance abrasion resistance. researchgate.net The addition of this compound would similarly contribute to the formation of a robust, cross-linked structure.
The performance of these coatings can be further enhanced by the inclusion of nanoparticles, creating nanocomposite materials with superior wear resistance. researchgate.net The ethyl groups in this compound can also play a role in modifying the surface energy of the coating, potentially reducing the coefficient of friction and further improving its wear-resistant properties.
Aerospace and Automotive Material Applications
The unique properties of this compound-derived materials make them valuable in the demanding environments of the aerospace and automotive industries. In aerospace, these materials are used in composite structures and as protective coatings. pmarketresearch.comperformanceplastics.com The unrelenting drive to enhance the performance of aircraft has led to the increased use of composite materials, which offer exceptional strength and stiffness-to-density ratios. spglobal.com Silane coupling agents, including those derived from this compound, are crucial for improving the adhesion between the reinforcing fibers (such as carbon or glass fibers) and the polymer matrix in these composites. pmarketresearch.com This enhanced adhesion is critical for the structural integrity and long-term reliability of aerospace components. pmarketresearch.com
In the automotive sector, this compound-derived materials are utilized in advanced coatings, particularly clearcoats, to provide superior scratch and weather resistance. covestro.comcovestro.com Automotive clearcoats form the outermost protective layer of a vehicle's paint system and are essential for maintaining its aesthetic appearance and protecting the underlying paint layers from environmental damage. youtube.com The incorporation of silane-modified resins into two-component (2K) polyurethane clearcoats has been shown to significantly outperform other technologies in terms of resistance to both wet and dry scratching. covestro.comcovestro.com The silane functionality promotes a higher degree of cross-linking, resulting in a harder, more durable surface.
The table below summarizes the key applications and benefits of this compound-derived materials in the aerospace and automotive sectors.
| Sector | Application | Key Benefits |
| Aerospace | Composite Materials (as coupling agent) | Enhanced adhesion between fibers and matrix, improved structural integrity and durability. pmarketresearch.comspglobal.com |
| Corrosion Protection Coatings | Excellent barrier properties, strong adhesion to metal substrates. chemrevlett.commdpi.com | |
| Automotive | Clearcoats | Superior scratch and abrasion resistance, enhanced weather and chemical resistance. covestro.comcovestro.com |
| Adhesives and Sealants | Improved bond strength to various substrates, enhanced durability. iotachem.com |
Electronics and Optoelectronics
This compound and similar organosilanes serve as important precursors in the fabrication of materials for electronics and optoelectronics. Their primary role is in the formation of thin films with specific dielectric and optical properties through processes like chemical vapor deposition (CVD) and the sol-gel method. nbinno.comgelest.com
In the electronics industry, there is a continuous need for low-dielectric constant (low-k) materials to be used as interlayer dielectrics in integrated circuits. gelest.comnih.gov These materials are necessary to minimize RC delays, reduce power consumption, and prevent cross-talk between interconnects as device dimensions shrink. gelest.com Organosilicate glasses (OSG), which are essentially silicon dioxide with incorporated organic groups, are a key class of low-k materials. The introduction of alkyl groups, such as the ethyl group from this compound, into the silica network lowers the dielectric constant by reducing the density and polarity of the film. nih.gov
In the field of optoelectronics, this compound-derived materials are used to create optical coatings with tailored refractive indices and high transparency. epo.orggelest.com These coatings can function as anti-reflection layers, protective hard coats, or cladding for optical fibers. epo.orggelest.com The sol-gel process allows for the precise control of the coating's thickness and composition, which in turn determines its optical performance. edmundoptics.com By forming a robust, cross-linked siloxane network, these coatings offer excellent adhesion to glass and other substrates, as well as enhanced durability and scratch resistance. gelest.com
The table below outlines the primary applications and resulting properties of materials derived from this compound in the electronics and optoelectronics sectors.
| Sector | Application | Material Type | Key Properties |
| Electronics | Interlayer Dielectrics | Organosilicate Glass (OSG) | Low dielectric constant (low-k), good thermal stability. gelest.comnih.gov |
| Passivation Layers | Silicon Dioxide-based films | Excellent insulation, protection against moisture and contaminants. nbinno.com | |
| Optoelectronics | Anti-Reflection Coatings | Hybrid Silica Sol-Gel | High optical transmission, reduced surface reflection. epo.orgedmundoptics.com |
| Protective Hard Coats | Epoxy-modified Silicones | Scratch and abrasion resistance, high transparency. gelest.com | |
| Optical Fiber Cladding | Silicone Gels and Elastomers | Refractive index matching, protection from moisture. gelest.com |
Future Directions and Research Outlook
Integration with Emerging Technologies (e.g., Additive Manufacturing, AI-driven Material Design)
The convergence of material science with digital technologies promises to revolutionize how materials are designed and utilized. Ethyltrimethoxysilane is well-positioned to play a significant role in these emerging fields.
Additive Manufacturing (3D Printing): Additive manufacturing, or 3D printing, relies on the development of advanced materials with tailored properties. nih.gov While not typically used as a primary printing material, this compound has significant potential as a critical additive and surface modifier for materials used in 3D printing. alliancechemical.com Its role as a coupling agent is particularly relevant for creating high-performance composites. Future research will likely explore its use in:
Surface-treated fillers: Treating inorganic fillers (like glass fibers, silica (B1680970), or metal oxides) with this compound can enhance their dispersion and adhesion within polymer filaments or resins used in 3D printing. This would improve the mechanical strength, durability, and thermal stability of the printed objects.
Enhanced Inter-layer Adhesion: Applying a dilute solution of this compound or incorporating it into printing resins could promote stronger bonding between successive layers in the printing process, a common point of failure in 3D-printed parts.
Silicone-based 3D Printing: In the realm of silicone 3D printing, this compound can serve as a crucial crosslinking agent, allowing for precise control over the curing process and the final mechanical properties of the elastomeric parts. elkem.com
AI-driven Material Design: Artificial Intelligence (AI) and machine learning are accelerating the pace of materials discovery and optimization. mdpi.comresearchgate.net These tools can analyze vast datasets to predict material properties and suggest novel formulations. For this compound, AI-driven approaches can:
Optimize Formulations: AI algorithms can predict the outcome of formulations containing this compound, such as in coatings or adhesives. aitenea.com By inputting variables like concentration, pH, and curing conditions, models can forecast properties like hydrophobicity, adhesion strength, and long-term durability, reducing the need for extensive trial-and-error experimentation. researchgate.net
Inverse Design: Advanced AI models can be used for the inverse design of new materials. nih.gov Researchers could define a set of desired properties (e.g., a specific contact angle, corrosion resistance, and flexibility), and an AI system could predict an optimal formulation that includes this compound or even suggest novel silane (B1218182) structures derived from it to achieve those goals. northwestern.edu
Sustainable Synthesis and Green Chemistry Approaches
With a growing global emphasis on environmental sustainability, the chemical industry is moving towards greener manufacturing processes. itrcweb.org Future research on this compound will increasingly focus on aligning its production with the principles of green chemistry. mgesjournals.comresearchgate.net
Key research areas include:
Alternative Feedstocks: Exploring the use of bio-derived ethanol (B145695) for the synthesis process, reducing the reliance on fossil fuels.
Catalyst Development: Designing more efficient and environmentally benign catalysts for the direct synthesis method (reacting ethyl chloride and silicon) to improve yield and reduce energy consumption.
Atom Economy: Optimizing reaction pathways to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. synthiaonline.com
Solvent-Free Processes: Developing synthesis and application methods that reduce or eliminate the use of volatile organic compounds (VOCs), for example, by using solvent-free formulations or water-based emulsions. esrapublications.com
The table below outlines potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Application to this compound Synthesis |
| Waste Prevention | Develop high-yield catalytic processes that minimize byproduct formation. |
| Atom Economy | Optimize hydrosilylation or direct synthesis routes to ensure maximum conversion of reactants to product. |
| Less Hazardous Synthesis | Replace hazardous catalysts or solvents with safer alternatives. |
| Use of Renewable Feedstocks | Utilize bio-ethanol as a source for the ethoxy groups. |
| Energy Efficiency | Design catalytic systems that operate at lower temperatures and pressures. |
Multi-functional Material Development and Smart Systems
The demand for materials that perform multiple functions simultaneously is a major driver of innovation. This compound, with its ability to modify surfaces and form stable networks, is an ideal building block for such materials.
Multi-functional Coatings: By combining this compound with other functional silanes, researchers can design advanced coatings with layered properties. advpolymer.comcustommaterials.com The ethyl group provides a fundamental hydrophobic and durable base, which can be augmented with other functionalities. For example, co-polymerizing this compound with amino-functional or epoxy-functional silanes could create a coating that is simultaneously water-repellent, corrosion-resistant, and exhibits enhanced adhesion to a topcoat.
Smart Systems and Self-Healing Materials: A particularly promising area is the incorporation of this compound into "smart" systems that can respond to environmental stimuli. mdpi.com A prime example is self-healing coatings. self-healingmaterials.com A futuristic application involves:
Microencapsulation: Microcapsules containing this compound could be embedded within a polymer coating matrix. self-healingmaterials.com When a scratch or microcrack damages the coating, the capsules rupture.
Autonomous Repair: The released this compound would react with atmospheric moisture, undergoing hydrolysis and condensation to form a durable polysiloxane network that seals the crack. This self-healing mechanism could significantly extend the service life of protective coatings on everything from automotive parts to marine infrastructure and medical devices. steel-technology.compreprints.org
Tailoring Structure-Property Relationships for Targeted Applications
A deep understanding of how molecular structure dictates macroscopic properties is fundamental to designing materials for specific needs. researchgate.net The structure of this compound—a short, non-polar ethyl group attached to a silicon atom with three hydrolyzable methoxy (B1213986) groups—directly governs its function. gelest.com
The Ethyl Group: Imparts hydrophobicity and creates a non-polar interface, which is crucial for water-repellent applications. gelest.com
The Trimethoxysilyl Group: Allows the molecule to anchor onto inorganic surfaces (like glass, metal oxides, and minerals) and to crosslink with other silane molecules to form a stable, protective film. gelest.com
Future research will focus on precisely tailoring these structure-property relationships. This can be achieved by:
Mixed Silane Systems: Creating formulations with a blend of alkoxysilanes (e.g., mixing this compound with longer-chain silanes like octyltriethoxysilane) to fine-tune the degree of hydrophobicity and the density of the resulting surface coating.
Controlled Hydrolysis and Condensation: Investigating the effects of catalysts, pH, and water concentration on the hydrolysis and condensation reactions. This allows for precise control over the final structure of the polysiloxane network, influencing properties such as hardness, flexibility, and porosity. researchgate.net
The following table illustrates the relationship between the alkyl group of an alkoxysilane and its resulting surface properties.
| Alkyl Group | Example Compound | Key Property Influence |
| Methyl | Mthis compound (B3422404) | Forms dense, hard, but less hydrophobic coatings. |
| Ethyl | This compound | Provides a good balance of hydrophobicity and coating hardness. |
| Propyl | Propyltrimethoxysilane | Increases hydrophobicity compared to ethyl. |
| Octyl | Octyltriethoxysilane | Offers significant hydrophobicity and steric protection, creating highly water-repellent surfaces. |
By manipulating these relationships, researchers can develop materials for highly targeted applications, from creating anti-fouling surfaces in marine environments to designing specialized release coatings in industrial manufacturing.
Q & A
Q. What are the common synthesis methods for Ethyltrimethoxysilane in laboratory settings?
this compound (ETMS) is typically synthesized via sol-gel processes or hydrosilation reactions. For sol-gel synthesis, ETMS is hydrolyzed and condensed with precursors like cellulose acetate propionate (CAPH) under controlled pH and temperature to form hybrid matrices. Hydrosilation involves reacting silanes with alkenes in the presence of catalysts (e.g., platinum). Critical parameters include molar ratios of precursors (e.g., 1:1 to 1:3 for ETMS:CAPH), reaction time (12–48 hours), and drying conditions (e.g., ambient or vacuum drying) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- X-ray diffraction (XRD) to assess crystallinity and phase composition.
- Fourier-transform infrared spectroscopy (FTIR) to confirm Si-O-C and Si-O-Si bonding (peaks at 1000–1100 cm⁻¹).
- Thermogravimetric analysis (TGA) to evaluate thermal stability (e.g., decomposition onset at ~200°C for ETMS-derived gels).
- Gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .
Q. What are the critical surface tension properties of this compound and their implications for material science?
ETMS exhibits a critical surface tension of 30.0 mN/m, comparable to mthis compound (25.0 mN/m) and propyltrimethoxysilane (31.0 mN/m). This property enables its use in surface modification to enhance adhesion between organic polymers and inorganic substrates (e.g., glass or metals). Applications include hydrophobic coatings and composite materials requiring tailored interfacial interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-based sol-gel systems to achieve desired porosity?
Porosity is controlled by adjusting:
- Water-to-alkoxide ratio : Higher ratios (e.g., 4:1) promote larger pore sizes.
- Catalyst type : Acidic conditions (e.g., HCl) yield denser networks, while basic conditions (e.g., NH₄OH) produce mesoporous structures.
- Aging time : Extended aging (7–14 days) enhances crosslinking and reduces pore collapse during drying.
Validation via BET surface area analysis and SEM imaging is recommended .
Q. What methodologies address contradictions in thermal stability data across different studies of this compound?
Discrepancies in thermal decomposition temperatures (e.g., 200°C vs. 310°C) arise from variations in sample purity, testing atmosphere (N₂ vs. air), and heating rates. To resolve conflicts:
Q. What strategies enhance the biocompatibility of this compound-derived matrices for enzyme immobilization?
To improve biocompatibility:
- Surface functionalization : Introduce polar groups (e.g., -NH₂ or -COOH) via post-synthesis grafting.
- Crosslinking agents : Use glutaraldehyde to stabilize enzymes (e.g., laccase) while maintaining activity (>70% retention after immobilization).
- Pore size optimization : Target 5–20 nm pores to accommodate enzymes without denaturation. Validate via activity assays (e.g., phenol detection with immobilized laccase) .
Q. How does this compound perform under harsh oxidizing conditions in catalytic applications?
ETMS-derived matrices show moderate stability in oxidizing environments. For example, in bromine-mediated reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
